

Application Notes and Protocols for Checkerboard Assay with PA3552-IN-1

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Compound of Interest

Compound Name: PA3552-IN-1

Cat. No.: B12421375

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Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens like *Pseudomonas aeruginosa*, presents a significant challenge in clinical practice. One promising strategy to combat resistance is the use of antibiotic adjuvants, which can restore the efficacy of existing antibiotics. **PA3552-IN-1** is a novel antibiotic adjuvant that has been identified to resensitize MDR *P. aeruginosa* to polymyxin B by reducing the expression of the PA3552 protein.^[1] This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic activity of **PA3552-IN-1** in combination with polymyxin B against MDR *P. aeruginosa*.

The checkerboard assay is a common in vitro method used to assess the interactions between two antimicrobial agents.^{[2][3][4]} By testing various concentrations of two compounds both individually and in combination, it is possible to determine whether their combined effect is synergistic, additive, indifferent, or antagonistic.^{[2][3]}

Principle of the Checkerboard Assay

The checkerboard assay involves the serial dilution of two antimicrobial agents in a two-dimensional array in a microtiter plate. One agent is serially diluted along the x-axis (columns),

and the other is serially diluted along the y-axis (rows). Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the two agents.^{[1][2]}

Experimental Protocols

Materials

- **PA3552-IN-1** (stock solution in DMSO)
- Polymyxin B sulfate (stock solution in sterile water)
- MDR *Pseudomonas aeruginosa* strain (e.g., a clinical isolate with a high polymyxin B MIC)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile reservoirs
- Multichannel pipette
- Single-channel pipettes
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for OD measurements)
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- DMSO (for control wells)

1. Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents

Before performing the checkerboard assay, the MIC of each compound (**PA3552-IN-1** and polymyxin B) must be determined individually against the target MDR *P. aeruginosa* strain. This

is typically done using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines (M07, M100).

- Procedure:
 - Prepare serial twofold dilutions of **PA3552-IN-1** and polymyxin B in CAMHB in separate 96-well plates.
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Incubate the plates at 35°C for 16-20 hours.
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

2. Checkerboard Assay Protocol

This protocol is designed for a 96-well plate format.

- Preparation of Drug Dilutions:
 - Based on the predetermined MICs, select a concentration range for each compound that spans from well below to well above their individual MICs. For example, if the MIC of polymyxin B is 64 µg/mL, the concentration range in the checkerboard could be 128, 64, 32, 16, 8, 4, 2, and 1 µg/mL. For **PA3552-IN-1**, a typical screening concentration for adjuvants is around 20 µM, so a range of 40, 20, 10, 5, 2.5, 1.25, 0.625, and 0.3125 µM could be used.[\[2\]](#)[\[3\]](#)
 - Prepare intermediate dilutions of each drug at four times the final desired concentration in CAMHB.
- Plate Setup:
 - Add 50 µL of CAMHB to each well of a 96-well plate, except for the first column and first row.

- In the first column (e.g., column 1, rows A-H), add 100 µL of the different concentrations of the 4x polymyxin B stock solutions.
- In the first row (e.g., row A, columns 1-12), add 100 µL of the different concentrations of the 4x **PA3552-IN-1** stock solutions.
- Perform serial dilutions. Use a multichannel pipette to transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the drug-free growth control. Column 12 can be used for sterility controls.
- Similarly, perform serial dilutions from row A down to row G.
- This will result in a checkerboard pattern of decreasing concentrations of polymyxin B from left to right and decreasing concentrations of **PA3552-IN-1** from top to bottom.
- Inoculation and Incubation:
 - Prepare a bacterial inoculum of the MDR *P. aeruginosa* strain equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after adding 100 µL of the inoculum.
 - Add 100 µL of the prepared bacterial suspension to each well (except for the sterility control wells).
 - The final volume in each well will be 200 µL.
 - Incubate the plate at 35°C for 16-20 hours.
- Data Analysis and Interpretation:
 - After incubation, visually inspect the wells for turbidity. The lowest concentration of each drug, alone or in combination, that inhibits visible growth is the MIC for that combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formulas:
 - $\text{FIC of Drug A (Polymyxin B)} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$

- FIC of Drug B (**PA3552-IN-1**) = MIC of Drug B in combination / MIC of Drug B alone
- FIC Index = FIC of Drug A + FIC of Drug B
- The interaction is interpreted as follows:
 - Synergy: FIC Index ≤ 0.5
 - Additivity/Indifference: $0.5 < \text{FIC Index} \leq 4.0$
 - Antagonism: FIC Index > 4.0

Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for Polymyxin B and **PA3552-IN-1** against MDR *P. aeruginosa*

PA3552-IN-1 (μM)	Polymyxin B ($\mu\text{g/mL}$)	128	64	32	16	8	4	2	1	0
40	-	-	-	-	-	-	-	-	+	
20	-	-	-	-	-	-	+	+	+	
10	-	-	-	-	+	+	+	+	+	
5	-	-	-	+	+	+	+	+	+	
2.5	-	-	+	+	+	+	+	+	+	
1.25	-	+	+	+	+	+	+	+	+	
0.625	+	+	+	+	+	+	+	+	+	
0.3125	+	+	+	+	+	+	+	+	+	
0	-	-	+	+	+	+	+	+	+	

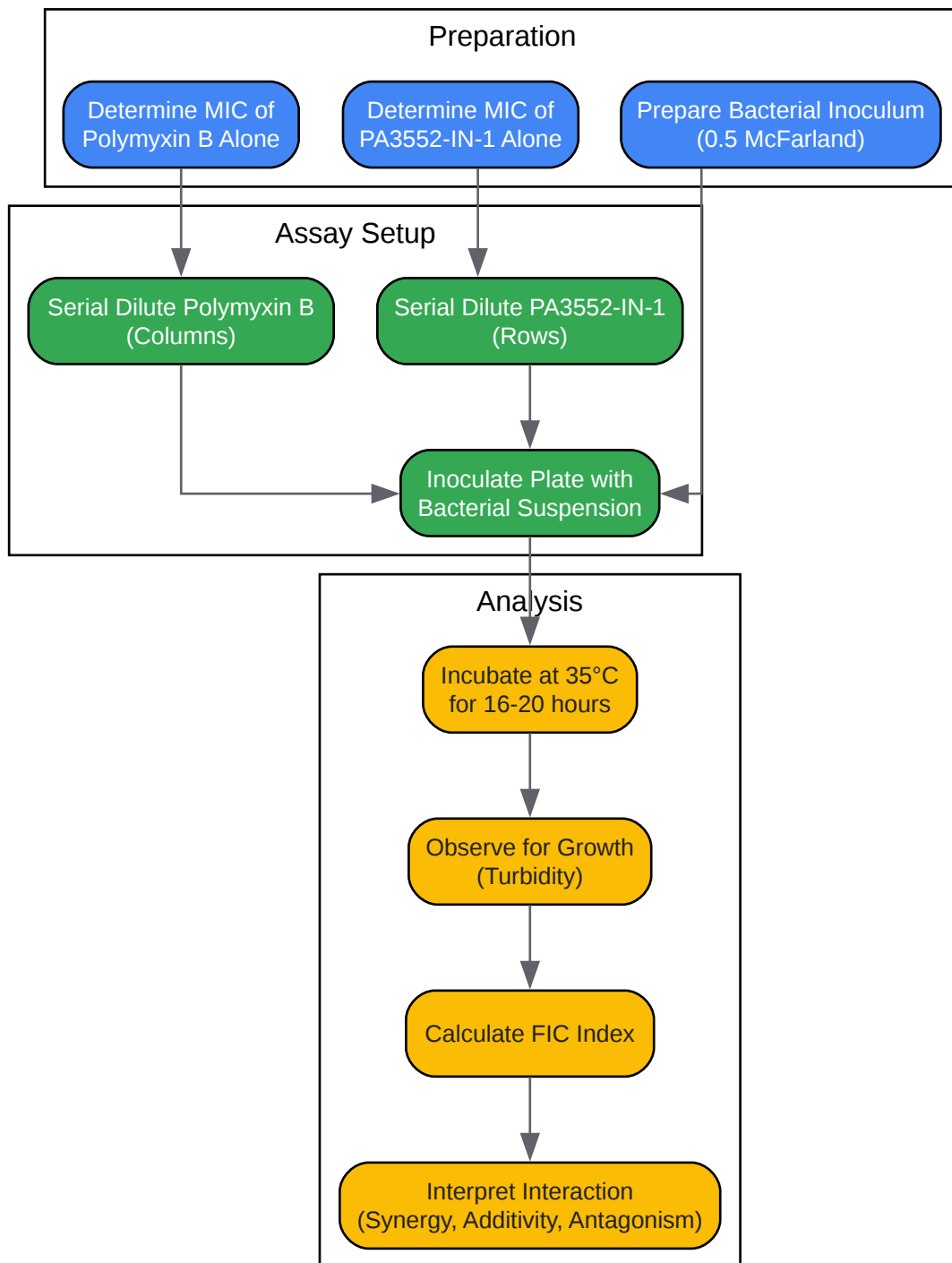
(-) represents no visible growth; (+) represents visible growth. MIC of Polymyxin B alone = 64 µg/mL MIC of **PA3552-IN-1** alone = 40 µM

Table 2: Calculation of FIC Index from Hypothetical Checkerboard Results

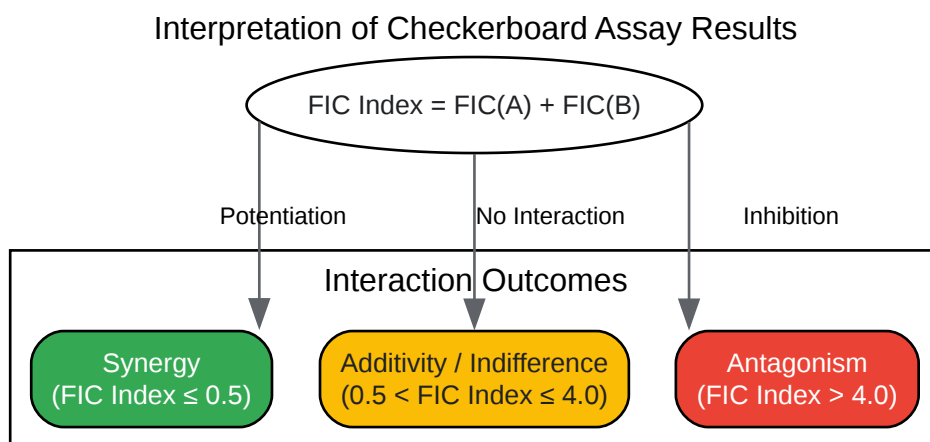
Combination resulting in no growth	[Polymyxin B] (µg/mL)	[PA3552-IN-1] (µM)	FIC (Polymyxin B)	FIC (PA3552-IN-1)	FIC Index	Interpretation
1	8	10	$8/64 = 0.125$	$10/40 = 0.25$	0.375	Synergy
2	4	20	$4/64 = 0.0625$	$20/40 = 0.5$	0.5625	Additivity
3	16	5	$16/64 = 0.25$	$5/40 = 0.125$	0.375	Synergy
4	32	2.5	$32/64 = 0.5$	$2.5/40 = 0.0625$	0.5625	Additivity

Mandatory Visualization

Checkerboard Assay Experimental Workflow

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Caption: Workflow for the checkerboard assay.



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Caption: Interpretation of the FIC Index.

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